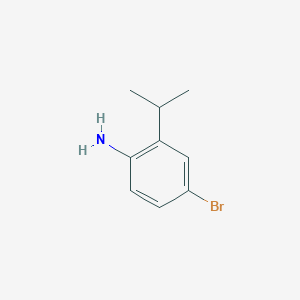

4-Bromo-2-isopropylaniline

Descripción general

Descripción

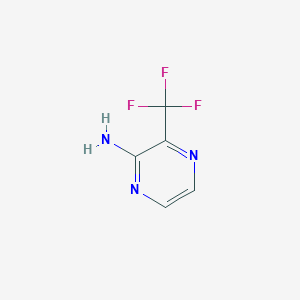

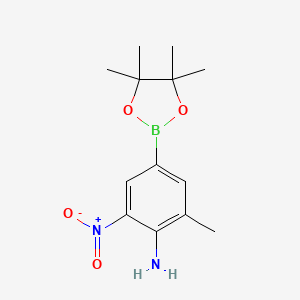

The compound 4-Bromo-2-isopropylaniline is a brominated aniline derivative, which is a class of organic compounds that have been extensively studied due to their utility in various chemical syntheses and applications. The presence of the bromine atom and the isopropyl group on the aniline ring significantly influences the reactivity and physical properties of the compound.

Synthesis Analysis

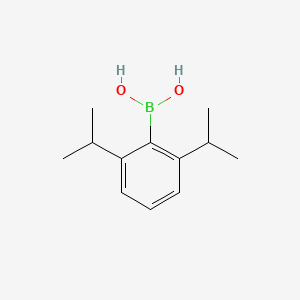

The synthesis of 4-Bromo-2-isopropylaniline derivatives has been achieved through different methods. One approach involves the reaction of 2,6-diisopropylaniline with liquid bromine, which yields 2,6-diisopropyl-4-bromoaniline with a reported yield of 64% . The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield. Another method for synthesizing brominated aniline derivatives includes the use of pyridinium tribromide as a brominating agent, which enhances the selectivity for the 4-substitution reaction .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of polymorphic crystals derived from 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline) was determined by (1)H NMR, IR, DSC, and X-ray crystallographic analyses . These techniques are essential for confirming the molecular structure and understanding the electronic and spatial configuration of the compound.

Chemical Reactions Analysis

Brominated anilines participate in a variety of chemical reactions. For example, 4-bromo-N,N-dialkylanilines react with bromine to form CT complexes and N-bromoanilinium bromides, which can further react to yield substitution and dealkylation products . The reactivity of these compounds is influenced by the nature of the substituents on the aniline ring, as seen in the different reactivity patterns of various alkyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-isopropylaniline derivatives are influenced by the bromine and isopropyl substituents. These groups affect the compound's solubility, melting point, and stability. For instance, the photochromic behavior of polymorphic crystals of a related compound was found to differ in thermal stability due to the variance in molecular shape and cavity within each crystal . Additionally, the presence of the bromine atom can enhance the compound's reactivity in electrophilic substitution reactions, which is a key consideration in synthetic applications.

Aplicaciones Científicas De Investigación

Environmental Analysis

Detection of Herbicide Metabolites in Soil 4-Bromo-2-isopropylaniline, as a metabolite of isoproturon (a selective herbicide), has been studied in the context of environmental analysis. A method involving high performance liquid chromatography (HPLC) was developed for detecting isoproturon and its main metabolite, 4-isopropylaniline, in soil. This method is crucial for understanding the migration of isoproturon in the environment and its eco-toxicological evaluation (Li, 2005).

Chemical Synthesis

Chemoenzymatic Synthesis of Biarylalanines In the field of chemical synthesis, 4-Bromo-2-isopropylaniline plays a role in the chemoenzymatic synthesis of optically pure l- and d-biarylalanine derivatives. This synthesis involves the coupling of 4-bromophenylalanine with various arylboronic acids to yield compounds with high yield and optical purity, showcasing its utility in creating nonnatural amino acids (Ahmed et al., 2015).

Catalytic Activity in Cross-Coupling Reactions The compound also finds application in the synthesis and characterization of new (N-diphenylphosphino)-isopropylanilines and their complexes. These compounds have shown significant catalytic activity in palladium(II) catalyzed Heck and Suzuki cross-coupling reactions, which are pivotal in modern synthetic organic chemistry (Aydemir et al., 2009).

Material Science

Synthesis of N-Substituted 2,6-Diisopropylanilines 4-Bromo-2-isopropylaniline is used in the synthesis of N-substituted 2,6-diisopropylanilines, which are important for their photoinitiating properties. These compounds are relevant in the development of new materials and coatings (Kolchina et al., 2011).

Biomedical Research

Antibacterial and Antioxidant Properties A study on a chiral BODIPY-based fluorescent probe involved the synthesis of a compound using 5-bromo-4,4-difluoro-3(S)-1-phenylethyl)amino BODIPY, derived from 4-Bromo-2-isopropylaniline. This compound showed potential as an antibacterial and antioxidant agent, indicating its importance in biomedical research (Alnoman et al., 2019).

Safety And Hazards

Safety information for 4-Bromo-2-isopropylaniline indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Propiedades

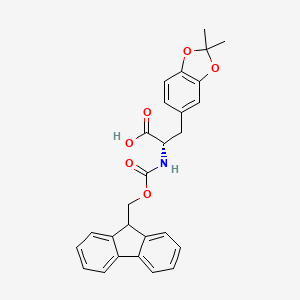

IUPAC Name |

4-bromo-2-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLOJYJGXWKSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624132 | |

| Record name | 4-Bromo-2-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-isopropylaniline | |

CAS RN |

81090-34-8 | |

| Record name | 4-Bromo-2-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)

![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)